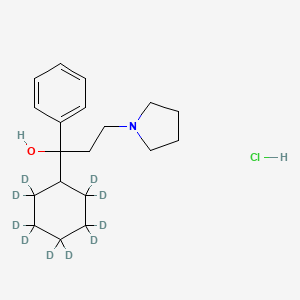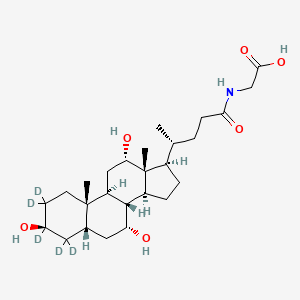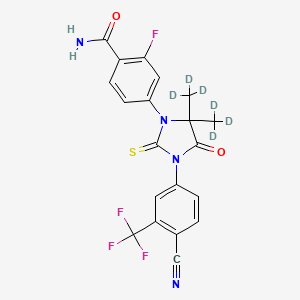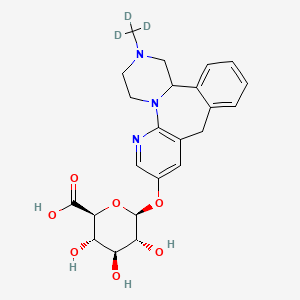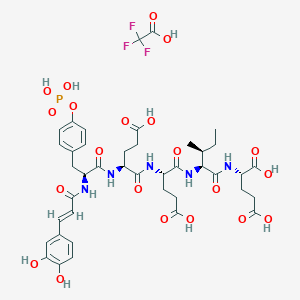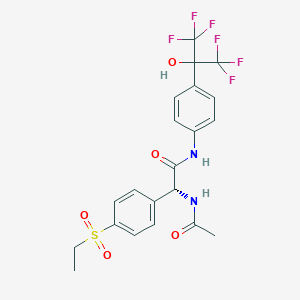
Retinol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retinol-d4 is a deuterated form of retinol, a derivative of vitamin A. The deuterium atoms replace hydrogen atoms in the retinol molecule, making it useful in various scientific studies, particularly in tracing and metabolic studies. Retinol itself is crucial for vision, cellular growth, and differentiation, and immune function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Retinol-d4 typically involves the deuteration of retinol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification steps, including chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Retinol-d4 undergoes similar chemical reactions as non-deuterated retinol, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to retinoic acid-d4 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound to this compound esters can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Retinoic acid-d4
Reduction: this compound esters
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Retinol-d4 is extensively used in scientific research due to its stability and traceability. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of retinol metabolism.
Biology: Helps in studying the role of retinol in cellular processes, including cell differentiation and growth.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of retinol in the body.
Industry: Employed in the development of cosmetic and pharmaceutical products to ensure the stability and efficacy of retinol formulations.
Mechanism of Action
Retinol-d4 exerts its effects through the same mechanisms as non-deuterated retinol. It is taken up by cells and converted to retinoic acid-d4, which binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors act as transcription factors, regulating the expression of genes involved in cellular growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Retinol: The non-deuterated form of Retinol-d4, essential for vision and cellular functions.
Retinoic Acid: The oxidized form of retinol, crucial for gene regulation.
Retinyl Palmitate: An ester form of retinol used in skincare products.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium atoms, which provide stability and make it an excellent tracer in metabolic studies. This isotopic labeling allows for precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts.
Properties
Molecular Formula |
C20H30O |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-6-deuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,8D |
InChI Key |
FPIPGXGPPPQFEQ-HCDHHJNFSA-N |
Isomeric SMILES |
[2H]\C(=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H])\C=C\C(=C\CO)\C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)


